![molecular formula C16H30O5 B14595997 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane CAS No. 61613-34-1](/img/structure/B14595997.png)
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a peroxy group, which imparts significant oxidative properties to the molecule. This compound finds applications in various fields, including organic synthesis, industrial processes, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane typically involves the reaction of dodecanal with a peroxycarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxy compound. The general reaction scheme can be represented as follows:
Dodecanal+Peroxycarboxylic Acid→1-Oxo-1-([(propan-2-yl)oxy]carbonylperoxy)dodecane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane undergoes various chemical reactions, primarily driven by its peroxy group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of alkenes to epoxides or alcohols.
Reduction: Under specific conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid, hydrogen peroxide, and other peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as sodium
Propiedades
Número CAS |
61613-34-1 |
|---|---|
Fórmula molecular |
C16H30O5 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
propan-2-yloxycarbonyl dodecaneperoxoate |
InChI |
InChI=1S/C16H30O5/c1-4-5-6-7-8-9-10-11-12-13-15(17)20-21-16(18)19-14(2)3/h14H,4-13H2,1-3H3 |
Clave InChI |
RBCGTTRFLDYBIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
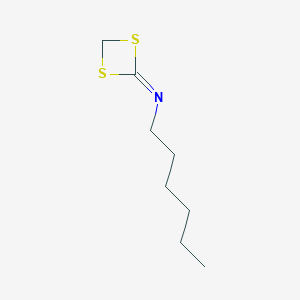
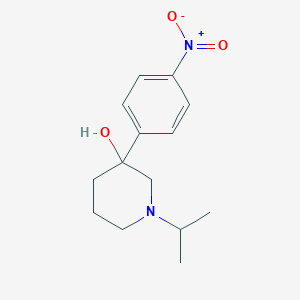
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)

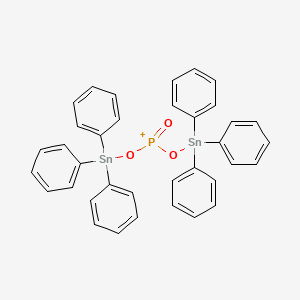
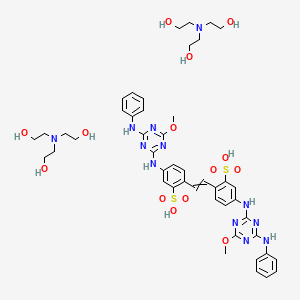
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
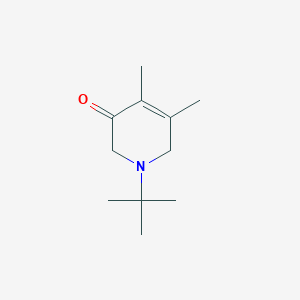
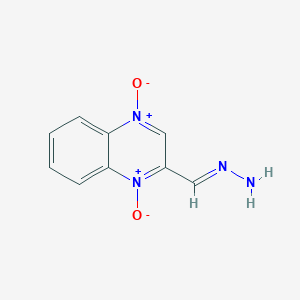
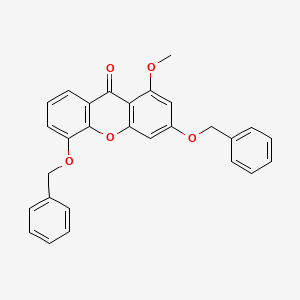
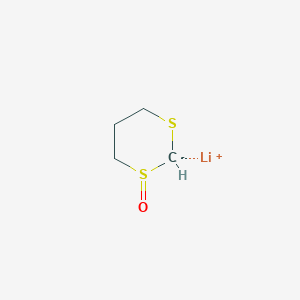
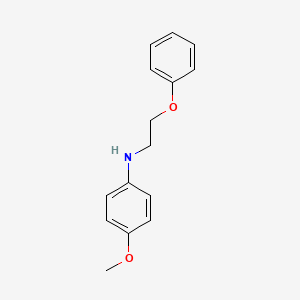
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
